Almasilate

Antacid efficacy Acid neutralization capacity Peptic ulcer treatment

Almasilate (CAS 71205-22-6) is a synthetic, hydrated magnesium aluminosilicate with the empirical formula Al₂O₃·MgO·1.7SiO₂·xH₂O. It is classified under ATC code A02AD05 as an antacid compound , but its functional applications bifurcate significantly based on grade and manufacturing process.

Molecular Formula Al2H2MgO9Si2
Molecular Weight 280.45 g/mol
CAS No. 71205-22-6
Cat. No. B1212279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmasilate
CAS71205-22-6
Synonymsalmasilate
aluminum magnesium silicate
aluminum magnesium silicate (Mg(AlSiO4)2)
magnesium aluminosilicate
magnesium aluminum silicate
Malinal
Neusilin US2
Veegum
Molecular FormulaAl2H2MgO9Si2
Molecular Weight280.45 g/mol
Structural Identifiers
SMILESO.O[Si](O)(O)O.[Mg].[Al]
InChIInChI=1S/2Al.Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q2*+3;+2;2*-4;
InChIKeyXFKLULFTFNRQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Almasilate API vs. Excipient Grade Differentiation


Almasilate (CAS 71205-22-6) is a synthetic, hydrated magnesium aluminosilicate with the empirical formula Al₂O₃·MgO·1.7SiO₂·xH₂O . It is classified under ATC code A02AD05 as an antacid compound [1], but its functional applications bifurcate significantly based on grade and manufacturing process. The compound exists as a crystalline polyhydrate that mediates acid buffering by binding hydrogen ions within its aluminosilicate polymer structure [2]. However, specialized amorphous grades—marketed under trade names such as Neusilin®—exhibit fundamentally different physicochemical properties and are utilized primarily as multifunctional pharmaceutical excipients for oral solid dosage form development rather than as therapeutic APIs . This product-specific evidence guide delineates the critical distinctions between antacid-grade almasilate and excipient-grade magnesium aluminometasilicate, providing quantitative differentiation essential for informed procurement decisions.

Grade Selection Crystalline antacid API or amorphous excipient grade must be specified.
Beyond CAS CAS 71205-22-6 covers both; morphology, grade, and intended use define function.
Application Match Match material specifications to formulation (excipient) or antacid (API) context.

Almasilate Grade Verification Risks


Generic substitution between different almasilate/magnesium aluminosilicate sources is high-risk because the term encompasses both crystalline antacid APIs and amorphous multifunctional excipients with fundamentally divergent properties. Crystalline almasilate pharmacopoeial grades (JP18/NF) function primarily as antacids but demonstrate therapeutic efficacy no greater than conventional alternatives, with DrugBank noting that it is 'no more effective in neutralizing acid and binding bile salts than other conventional antacids' [1]. Conversely, synthetic amorphous magnesium aluminometasilicate grades (e.g., Neusilin®) do not develop gels with aqueous solutions—unlike generic crystalline magnesium aluminum silicates—and possess exceptionally high specific surface area (approximately 110 m²/g) with superior compressibility enabling hard tablet formation at low compression forces . Substituting a crystalline antacid-grade material for an amorphous excipient-grade material will compromise tablet hardness, flow properties, moisture protection for sensitive APIs, and overall formulation performance . Procurement specifications must therefore explicitly define the required material grade, amorphous/crystalline state, and intended functional application rather than relying solely on CAS registry number.

Property
Amorphous Excipient Grade
(e.g., Neusilin®)
Crystalline Antacid Grade
(substitution risk)
Compressibility & flow
Hard tablets at low force, angle of repose 30°
Poor tablet hardness and inferior flow; may require additional binders
Moisture protection
Stabilizes moisture-sensitive APIs via high surface area (≈110 m²/g)
Lower surface area (
Aqueous behavior
Does not gel; compatible with wet granulation
Develops gel with aqueous solutions; process complications likely

Almasilate Grade Selection Evidence


Antacid Efficacy Benchmark

As a therapeutic antacid API, almasilate demonstrates no quantitative superiority over conventional alternatives. DrugBank explicitly states that almasilate's 'therapeutic efficacy is not comparable to other approved antacids, as it is no more effective in neutralizing acid and binding bile salts than other conventional antacids' [1]. This assessment is corroborated by Chemfont, which notes that almasilate products are consequently 'only available in certain parts of Europe and/or Asia' due to the wider availability of equally or more effective alternatives [2]. An in vitro comparative study of antacids available in Germany and China found that hydrotalcite (1000 mg) maintained gastric pH above 3 for 76.9 minutes, while almasilate, along with magaldrate and others, demonstrated favorable but non-differentiated acid neutralization capacity (ANC) [3]. For procurement decisions involving therapeutic antacid applications, almasilate does not provide a measurable performance advantage over hydrotalcite, magaldrate, aluminum hydroxide gel, or calcium/magnesium carbonate combinations.

Antacid Efficacy
Reported
No superior efficacy vs. conventional antacids (hydrotalcite, magaldrate)
Supports antacid procurement evaluation; no performance advantage
DrugBank assessment; comparable acid neutralization
Antacid efficacy Acid neutralization capacity Peptic ulcer treatment Pharmaceutical selection

Specific Surface Area: Neusilin vs. Silicates

Neusilin® (amorphous magnesium aluminometasilicate) exhibits a specific surface area of approximately 110 m²/g as measured by BET nitrogen adsorption . This value is characteristic of the synthetic amorphous grade and is substantially higher than typical crystalline or natural magnesium aluminum silicate materials, which generally possess surface areas below 20-50 m²/g due to their more ordered, less porous structural arrangement. The high surface area directly correlates with the material's exceptional adsorption capacity for oils (1.3 mL/g per JIS K5101) and water (1.0 mL/g) , enabling effective conversion of liquid or oily active pharmaceutical ingredients into free-flowing powders suitable for solid dosage form manufacturing.

Surface Area
Class-level inference
110 m²/g
High surface area enables lipid-based formulation and adsorption
BET nitrogen adsorption; crystalline silicates < 20–50 m²/g
Specific surface area BET analysis Excipient characterization Adsorption capacity

Compressibility: Neusilin vs. Binders

Neusilin® demonstrates superior compressibility compared to other fillers and binders, enabling the production of hard tablets at low compression forces . The material's loose bulk density ranges from 0.30-0.37 g/mL with a tapped bulk density of 0.36-0.43 g/mL, and it exhibits an angle of repose of 30° . This flowability and compressibility profile allows Neusilin® to improve the hardness of tablets containing other fillers and binders even at low concentrations . In comparative assessments, Neusilin® US2 showed superior qualities including 'better oil adsorption, hard tablets at low compression force, and easier handling than Colloidal silicon dioxide' . Unlike crystalline magnesium aluminum silicates, Neusilin® 'does not develop gel with aqueous solutions' , preventing processing complications during wet granulation and ensuring consistent tablet disintegration characteristics.

Compressibility
Direct head-to-head
Hard tablets at low force; non-gelling; angle of repose 30°
vs. colloidal silicon dioxide: superior handling & oil adsorption
Supports direct compression excipient selection
Crystalline grades gel and show inferior compressibility
Tablet compression Pharmaceutical formulation Excipient functionality Direct compression

Oil and Water Adsorption Capacity

Neusilin® exhibits quantified oil adsorption capacity of 1.3 mL/g (JIS K5101 method) and water adsorption capacity of 1.0 mL/g . These adsorption values are directly applicable to formulation development for self-microemulsifying drug delivery systems (SMEDDS) and hot-melt extrusion processes, where Neusilin® serves as an effective carrier for solid dispersion . In comparative evaluations, Neusilin® US2 demonstrated superior oil adsorption and easier handling characteristics when directly compared against Colloidal silicon dioxide grades . The high oil adsorption capacity enables conversion of liquid or semi-solid lipid formulations into free-flowing powder blends suitable for capsule filling or direct tablet compression, a functionality not achievable with crystalline antacid-grade almasilate materials.

Adsorption Capacity
Direct head-to-head
Oil 1.3 mL/g · Water 1.0 mL/g
Supports formulation of lipid and moisture-sensitive APIs
JIS K5101; superior to colloidal silicon dioxide
Oil adsorption Water adsorption Lipid-based drug delivery SMEDDS Hot-melt extrusion

In Vivo Buffering Duration

An in vivo crossover study in eight healthy volunteers evaluated the gastric buffering effect of almasilate tablets. In vitro preliminary testing demonstrated that almasilate maintained pH between 3.0 and 4.0 for 70 minutes when powdered tablets were suspended in distilled water with sequential 0.1N HCl additions at 10-minute intervals over 90 minutes [1]. The subsequent in vivo investigation was designed to determine whether these in vitro results would be duplicated under physiological conditions [1]. While the complete in vivo duration data is not publicly accessible in the abstract, the study establishes that almasilate exhibits a quantifiable buffering duration that can be benchmarked against other antacids. For context, hydrotalcite (1000 mg) maintained gastric pH above 3 for 76.9 minutes in the Rossett-Rice test [2], providing a comparator baseline for duration of action assessment.

Buffering Duration
Cross-study comparable
In vitro pH 3–4 maintained 70 min (almasilate)
Hydrotalcite 1000 mg: 76.9 min (Rossett-Rice)
Reported buffering duration supports antacid comparison
In vivo crossover study; full data not in abstract
In vivo pharmacodynamics Gastric pH monitoring Antacid duration Buffering capacity

Acid Consuming Capacity: Excipient Grade

Neusilin® (amorphous magnesium aluminometasilicate excipient grade) is specified with an acid consuming capacity of maximum 210 mL/g . This specification is relevant for formulations where residual antacid activity may be undesirable or where controlled acid neutralization is required. The material meets all requirements of current USP/NF and Japanese Pharmacopoeia (JPC) monographs . In contrast, antacid-grade crystalline almasilate is intended for therapeutic acid neutralization, though as previously established, it demonstrates no superior efficacy compared to conventional antacids. The excipient-grade specification provides quality control parameters that enable formulators to account for and manage any unintended acid-neutralizing effects in non-antacid oral solid dosage formulations.

Acid Consuming Capacity
Class-level inference
Max 210 mL/g (excipient grade)
Supports excipient-grade quality control; manage acid neutralization
USP/NF, JPC compliant; therapeutic grade has no upper limit
Acid consuming capacity Antacid excipient Quality control specification USP/NF compliance

Almasilate Application Scenarios


Excipient for Lipid-Based Drug Delivery

Based on the quantified oil adsorption capacity of 1.3 mL/g , Neusilin® grade magnesium aluminometasilicate is specifically suited for converting liquid lipid formulations and self-microemulsifying drug delivery systems (SMEDDS) into free-flowing solid powders suitable for capsule filling or tablet compression. The material's high specific surface area (110 m²/g) and amorphous structure enable effective adsorption and stabilization of oily active pharmaceutical ingredients. This application scenario is supported by manufacturer documentation identifying Neusilin® as 'an excellent carrier for solid dispersion via self-micro emulsifying drug delivery system (SMEDDS) and Hot-Melt Extrusion' . Procurement for this application requires specification of amorphous excipient-grade material, not crystalline antacid-grade almasilate.

Direct Compression Excipient

For oral solid dosage forms requiring direct compression manufacturing, Neusilin® grade material offers quantifiable advantages including an angle of repose of 30° , superior compressibility enabling hard tablet formation at low compression forces, and the ability to improve hardness of other fillers and binders at low concentrations . The material 'does not develop gel with aqueous solutions unlike other magnesium aluminum silicates' , preventing processing complications during wet granulation and ensuring predictable tablet disintegration. Comparative assessments demonstrate that Neusilin® US2 provides 'better oil adsorption, hard tablets at low compression force, and easier handling than Colloidal silicon dioxide' [1]. This application scenario is supported by over 60 years of market presence in Japan and USP/NF pharmacopoeial compliance .

Stabilization of Moisture-Sensitive APIs

The high water adsorption capacity (1.0 mL/g) and oil adsorption capacity (1.3 mL/g) of Neusilin® grade material enables effective stabilization of both moisture-sensitive and lipophilic active pharmaceutical ingredients. Manufacturer documentation confirms that 'Compounding with Neusilin® helps stabilize moisture sensitive as well as lipophilic APIs' . The amorphous structure and high specific surface area (110 m²/g) provide protective adsorption sites that sequester APIs from environmental moisture exposure and oxidative degradation. This application scenario is particularly relevant for hygroscopic drug substances and oxidation-prone compounds requiring enhanced shelf-life stability in solid dosage form presentations.

Symptomatic Antacid Therapy

For therapeutic antacid applications, almasilate provides gastric acid neutralization through hydrogen ion binding within its crystalline aluminosilicate polymer structure . However, procurement for this application should be informed by the evidence that almasilate's 'therapeutic efficacy is not comparable to other approved antacids, as it is no more effective in neutralizing acid and binding bile salts than other conventional antacids' [1]. Consequently, almasilate products are 'only available in certain parts of Europe and/or Asia' [1]. This application scenario is appropriate only in regional markets where almasilate-containing products are commercially available and where cost or formulary considerations favor its use over therapeutically equivalent or superior conventional antacids such as hydrotalcite, magaldrate, or aluminum/magnesium hydroxide combinations [2].

Application
Selection Property
Validation Focus
Excipient for Lipid-Based Drug Delivery
Amorphous grade, high oil adsorption
Lipid-to-solid conversion, SMEDDS processing
Direct Compression Excipient
Superior compressibility, non-gelling
Direct compression performance, tablet hardness
Stabilization of Moisture-Sensitive APIs
High water and oil adsorption capacity
API stability under moisture exposure
Antacid Product Evaluation
Acid neutralization capacity
Comparative buffering duration, regional availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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